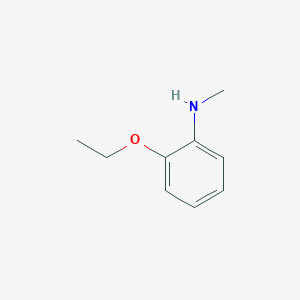

2-ethoxy-N-methylaniline

Description

The study of 2-ethoxy-N-methylaniline is situated at the intersection of classical aromatic chemistry and the ever-evolving field of nitrogen-containing compounds. Its molecular architecture, featuring both an ethoxy and an N-methyl group on the aniline (B41778) framework, provides a unique combination of electronic and steric properties that are of interest to synthetic and theoretical chemists alike.

Substituted anilines are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of materials and molecules, including dyes, polymers, and pharmaceuticals. The nature and position of substituents on the aniline ring profoundly influence the compound's physical and chemical properties, such as basicity (pKa), reactivity in electrophilic substitution, and spectroscopic characteristics. afit.eduresearchgate.netresearchgate.net The presence of an electron-donating ethoxy group at the ortho position and an electron-donating methyl group on the nitrogen atom in this compound makes it an interesting subject for studying substituent effects.

Research into substituted anilines often involves quantum chemical calculations to predict molecular geometries and electronic properties. rsc.orgrsc.org For instance, the planarity of the amino group and the carbon-nitrogen bond length are significantly affected by the electronic nature of the substituents. afit.eduresearchgate.net Electron-donating groups, like the ethoxy and N-methyl groups in the target compound, are known to generally increase the C-N bond length and the pKa of the amino group compared to unsubstituted aniline. researchgate.net

A variety of synthetic methodologies are continuously being developed for the preparation of substituted anilines, reflecting their importance in organic synthesis. These methods aim for higher efficiency, selectivity, and more environmentally benign conditions.

N-alkyl anilines, a subclass to which this compound belongs, are crucial building blocks in organic synthesis. The N-alkylation of anilines is a fundamental transformation, and numerous methods have been developed to achieve this, including reactions with alkyl halides and the use of alcohols as alkylating agents under catalytic conditions. rsc.orgrsc.org The presence of the N-alkyl group modifies the nucleophilicity and steric environment of the nitrogen atom, which in turn affects the reactivity of the entire molecule.

Recent research has focused on developing more efficient and selective N-alkylation protocols. rsc.org For example, catalytic systems involving transition metals have been explored for the N-alkylation of anilines with alcohols, offering a greener alternative to traditional methods. rsc.org Furthermore, N-alkylanilines are utilized as precursors in a variety of important chemical reactions, including the synthesis of heterocycles and as substrates in C-H activation reactions. tandfonline.comfrontiersin.org The study of poly(N-alkylanilines) has also revealed interesting electronic and optical properties, with potential applications in materials science. researchgate.net

The spectroscopic characterization of N-alkylanilines is a key aspect of their study. Techniques like NMR and IR spectroscopy are routinely used to confirm their structure and to study their conformational properties. scispace.comscispace.com For example, in the NMR spectra of N-methylanilines, the chemical shift of the N-methyl protons can provide insights into the electronic environment of the nitrogen atom. scispace.com

While dedicated research articles focusing solely on this compound are not abundant, its structural motifs are relevant to several current research frontiers. The development of novel catalytic methods for the synthesis of ortho-alkoxy-N-alkylanilines is an active area of research. These methods often aim to achieve high regioselectivity and functional group tolerance. The catalytic N-alkylation of 2-ethoxyaniline would be a direct route to this compound.

Furthermore, the reactivity of ortho-substituted N-alkylanilines in various chemical transformations is a subject of ongoing investigation. For instance, the presence of the ortho-ethoxy group can influence the regioselectivity of further aromatic substitutions or direct metal-catalyzed C-H functionalization reactions. The unique electronic and steric environment of this compound makes it a potentially interesting substrate for such studies.

The application of substituted anilines in materials science and medicinal chemistry is another significant research frontier. While no specific applications for this compound are prominently documented, its structural analogues are found in more complex molecules with biological activity or material properties. The synthesis and study of derivatives of this compound could therefore be a fruitful area for future research.

Data Tables

To provide a more quantitative context, the following tables present typical data for aniline and some of its substituted derivatives. This data helps to illustrate the effects of substitution on the properties of the aniline core structure.

Table 1: Physicochemical Properties of Aniline and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |

| Aniline | C₆H₇N | 93.13 | 4.63 |

| N-Methylaniline | C₇H₉N | 107.15 | 4.85 |

| 2-Ethoxyaniline | C₈H₁₁NO | 137.18 | 4.47 |

| This compound (estimated) | C₉H₁₃NO | 151.21 | ~4.7-5.0 |

Data for aniline, N-methylaniline, and 2-ethoxyaniline are established literature values. The pKa for this compound is an estimation based on substituent effects.

Table 2: Selected Spectroscopic Data for Related Aniline Derivatives

| Compound | ¹H NMR (N-CH₃ signal, ppm) | ¹³C NMR (N-CH₃ signal, ppm) | IR (N-H stretch, cm⁻¹) |

| N-Methylaniline | ~2.8 | ~30 | ~3400 |

| 2-Methoxy-N-methylaniline sigmaaldrich.com | 2.91 | 30.26 | Not reported |

| N-Ethyl-N-methylaniline nih.gov | 2.91 | 37.4 | Not applicable |

This table provides representative spectroscopic data for compounds structurally related to this compound. The exact values for this compound would require experimental determination.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZICUEWMURMNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 Ethoxy N Methylaniline

Vibrational Spectroscopy for Molecular Structure Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. For 2-ethoxy-N-methylaniline, the FT-IR spectrum is expected to show a combination of vibrations from the substituted benzene (B151609) ring, the N-methyl group, and the ethoxy group.

Key expected vibrational modes include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) and ethyl (CH₂CH₃) groups give rise to symmetric and asymmetric stretching vibrations, which are expected in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring are characteristic and usually produce several sharp bands in the 1450-1620 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is anticipated to be in the 1250-1350 cm⁻¹ range.

C-O Stretching: The ethoxy group is characterized by a strong C-O stretching band. For aryl alkyl ethers, this typically appears as an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1000-1050 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the ring and are expected in the 690-900 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃, -CH₂- |

| Aromatic C=C Stretch | 1450 - 1620 | Benzene Ring |

| C-N Stretch | 1250 - 1350 | Ar-N |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Ar-O-CH₂ |

| Symmetric C-O-C Stretch | 1000 - 1050 | Ar-O-CH₂ |

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations: The benzene ring breathing modes, which are highly symmetric, typically give a strong Raman signal around 1000 cm⁻¹. The C=C stretching bands between 1500-1620 cm⁻¹ are also Raman active. lmaleidykla.lt

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in Raman spectra, though they are often weaker than in FT-IR.

Skeletal Vibrations: The C-C, C-N, and C-O skeletal vibrations will also be present, providing a detailed fingerprint of the molecule. The symmetric C-O-C stretch of the ethoxy group may be more prominent in the Raman spectrum compared to the asymmetric stretch.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃, -CH₂- |

| Aromatic C=C Stretch | 1580 - 1620 | Benzene Ring |

| Ring Breathing Mode | ~1000 | Benzene Ring |

| C-N Stretch | 1250 - 1350 | Ar-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus determines its precise resonance frequency, providing information about connectivity and stereochemistry.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the ethoxy group's ethyl protons.

Aromatic Protons: The four protons on the substituted benzene ring will appear in the aromatic region, typically between 6.5 and 7.5 ppm. Due to the different electronic effects of the ethoxy and N-methylamino groups, these four protons are in unique chemical environments and would likely appear as complex multiplets.

Ethoxy Protons: The ethoxy group will show two signals: a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling with each other. The methylene quartet is expected to be further downfield (around 3.9-4.1 ppm) due to the deshielding effect of the adjacent oxygen atom, while the methyl triplet would be upfield (around 1.3-1.5 ppm).

N-Methyl Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This signal would likely be found in the range of 2.8-3.0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | Multiplet | 4H |

| Ethoxy Methylene (-OCH₂) | 3.9 - 4.1 | Quartet | 2H |

| N-Methyl (-NCH₃) | 2.8 - 3.0 | Singlet | 3H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Aromatic Carbons: this compound has six aromatic carbons, all in different chemical environments, which should result in six distinct signals in the aromatic region (110-160 ppm). The carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms will be the most downfield due to the high electronegativity of these atoms.

Ethoxy Carbons: The methylene carbon (-OCH₂) will be deshielded by the oxygen and is expected around 60-70 ppm. The methyl carbon (-CH₃) will be much further upfield, typically around 14-16 ppm.

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the 30-40 ppm range. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Ethoxy Methylene (-OCH₂) | 60 - 70 |

| N-Methyl (-NCH₃) | 30 - 40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The aniline (B41778) chromophore is significantly affected by substituents. Both the amino group and the ethoxy group are auxochromes, meaning they are electron-donating groups that can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The spectrum is expected to show strong absorption bands characteristic of a substituted benzene ring. Typically, substituted anilines show two main absorption bands. rroij.comresearchgate.net

An intense band around 230-250 nm, corresponding to a π → π* transition.

A weaker band around 280-300 nm, which is also a π → π* transition, often referred to as the benzenoid band.

The exact position and intensity of these bands are sensitive to the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Absorption Maximum (λₘₐₓ, nm) |

|---|---|

| π → π* | ~240 - 250 |

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the electron ionization (EI) mass spectrum is expected to provide key information for its identification.

The molecular ion peak (M+) for this compound (C9H13NO) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent molecular ion peak is anticipated due to the presence of the aromatic ring, which imparts stability. whitman.edu The fragmentation of this compound would likely proceed through several predictable pathways characteristic of aromatic amines and ethers. quizlet.commiamioh.edu

One major fragmentation route would involve the cleavage of the C-C bond beta to the aromatic ring, specifically the loss of an ethyl group from the ethoxy moiety. Another significant fragmentation would be alpha-cleavage to the nitrogen atom of the N-methylaniline portion. The loss of a hydrogen atom from the nitrogen is also a common fragmentation pathway for anilines, leading to a significant M-1 peak. whitman.edu For N-methylaniline, a related compound, the base peak is observed at m/z 106 (M-1), with another strong peak at m/z 77, corresponding to the phenyl cation. massbank.eu

A plausible fragmentation pathway for this compound is outlined below:

α-cleavage at the ethoxy group: Loss of a methyl radical (•CH3) from the ethoxy group to form a stable oxonium ion.

Loss of ethylene (B1197577): A common fragmentation for ethoxybenzene derivatives, involving the elimination of a neutral ethylene molecule (C2H4).

α-cleavage at the N-methyl group: Loss of a hydrogen radical (•H) from the methyl group attached to the nitrogen.

Cleavage of the N-methyl group: Loss of a methyl radical (•CH3) from the nitrogen.

Loss of the entire ethoxy group: Cleavage of the C-O bond to lose an ethoxy radical (•OCH2CH3).

Based on these principles, a predicted mass spectrum of this compound would exhibit the following key fragments:

| Predicted m/z | Possible Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 151 | [C9H13NO]+• | Molecular Ion (M+) |

| 136 | [C8H10NO]+ | Loss of •CH3 from the ethoxy group |

| 123 | [C7H9NO]+• | Loss of C2H4 from the ethoxy group |

| 122 | [C8H12N]+ | Loss of •CHO from the M+• ion |

| 106 | [C7H8N]+ | Loss of •CH3 from the N-methyl group and rearrangement |

| 77 | [C6H5]+ | Loss of the N-methylamino group |

X-ray Diffraction for Crystalline and Molecular Structure Determination

While a specific crystal structure for this compound has not been reported, studies on other aniline derivatives provide insight into the type of structural information that could be obtained. cambridge.orgresearchgate.net For instance, the crystal structures of various substituted anilines have been determined, revealing details about their molecular geometry and the influence of different substituents on their crystal packing. nih.govmdpi.com In many aniline derivatives, hydrogen bonding involving the amino group plays a significant role in the crystal structure. researchgate.net

A hypothetical X-ray diffraction study of this compound would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal. These parameters are essential for a complete description of the crystal structure.

The table below outlines the typical crystallographic data that would be determined from a single-crystal X-ray diffraction analysis of this compound.

| Crystallographic Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Fundamental symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the crystal. | Detailed symmetry of the molecular arrangement. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | The size and shape of the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. | Used to calculate the density of the crystal. |

| Z | The number of molecules in the unit cell. | Information about molecular packing. |

| Calculated Density (Dc) | The theoretical density of the crystal. | A property derived from the molecular weight and unit cell volume. |

| Final R-indices [I > 2σ(I)] | A measure of the agreement between the calculated and observed structure factors. | Indicates the quality and reliability of the crystal structure determination. |

Computational and Theoretical Chemistry of 2 Ethoxy N Methylaniline

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-ethoxy-N-methylaniline, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining its most stable conformation and electronic characteristics.

The initial step in the computational analysis of this compound involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. The presence of the ethoxy and N-methyl groups introduces rotational flexibility around the C(aryl)-O, O-C(ethyl), and C(aryl)-N bonds.

Conformational analysis reveals that the spatial orientation of the ethoxy and N-methyl groups relative to the aniline (B41778) ring significantly influences the molecule's stability. The most stable conformer is predicted to have the ethoxy group oriented in a way that minimizes steric hindrance with the adjacent N-methylamino group. The methyl group on the nitrogen atom is also positioned to reduce steric clash with the ethoxy group and the aromatic ring. Key optimized geometrical parameters, including bond lengths and bond angles, provide a precise description of the molecular structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.395 | C6-C1-C2 | 120.1 |

| C1-N | 1.410 | C1-N-C7 | 121.5 |

| N-C7 | 1.452 | C2-O-C8 | 118.2 |

| C2-O | 1.365 | O-C8-C9 | 108.9 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is primarily localized on the aniline ring and the nitrogen atom of the N-methylamino group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the aromatic ring. The presence of the electron-donating ethoxy and N-methylamino groups raises the HOMO energy level, making the molecule more susceptible to oxidation.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.25 |

| ELUMO | -0.89 |

| Energy Gap (ΔE) | 4.36 |

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. researchgate.net

The simulated IR spectrum of this compound is characterized by specific vibrational modes. For instance, the N-H stretching vibration (if a secondary amine were present, though this is a tertiary amine) is absent, but C-H stretching vibrations of the aromatic ring, methyl, and ethyl groups are prominent. The C-N and C-O stretching vibrations also provide characteristic peaks that can be used for the identification of the compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making the electronic structure more intuitive. wikipedia.org NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

In this compound, NBO analysis reveals significant delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring. This delocalization, described as n → π* interactions, contributes to the stability of the molecule. The strength of these interactions can be quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction.

Table 3: Second-Order Perturbation Energies (E(2)) for Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C1-C6) | 35.8 |

| LP(2) O | π(C2-C3) | 20.5 |

| π(C1-C6) | π*(C2-C3) | 18.2 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map shows the most negative potential localized around the oxygen and nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. ymerdigital.com The aromatic ring also exhibits a region of negative potential. The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, show a positive potential. This indicates that electrophiles will preferentially interact with the heteroatoms and the π-system of the benzene (B151609) ring, while nucleophiles will be attracted to the hydrogen atoms.

Non-Linear Optical (NLO) Properties Prediction

Computational methods can be used to predict the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The key NLO parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Molecules with a large hyperpolarizability are of particular interest for NLO applications. The presence of electron-donating groups (ethoxy and N-methylamino) and an aromatic π-system in this compound suggests that it may possess significant NLO properties. DFT calculations can provide quantitative predictions of these properties. The calculated values can then be used to assess the potential of this compound as an NLO material.

Table 4: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.15 |

| Linear Polarizability (α) (a.u.) | 125.7 |

| First-Order Hyperpolarizability (β) (a.u.) | 480.2 |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical and computational studies specifically focused on the reaction mechanisms of this compound are not extensively available in publicly accessible literature. However, valuable insights can be inferred from computational studies on analogous compounds, particularly N-methylaniline. These studies, often employing Density Functional Theory (DFT), provide a framework for understanding the potential reaction pathways, transition states, and thermodynamics of reactions involving substituted anilines.

For this compound, a similar reaction pathway can be postulated. The presence of the electron-donating ethoxy group at the ortho position of the aniline ring would likely influence the nucleophilicity of the nitrogen atom. This electronic effect could potentially lower the activation energy of the subsequent formylation step, where the amine attacks the FOS intermediate. However, the steric hindrance introduced by the bulky ethoxy group might also play a role, potentially disfavoring the approach of the reactants and thus increasing the activation barrier.

The proposed general mechanism, adapted for this compound, would involve:

Hydrosilylation: The reaction of a silane (B1218182) with CO2 to form the reactive silyl (B83357) formate (B1220265) intermediate.

Formylation: Nucleophilic attack of the nitrogen atom of this compound on the silyl formate to produce a formamide (B127407) intermediate.

Reduction: Subsequent reductions of the formamide to yield the final methylated product.

The calculated activation free energy for the rate-determining step in the methylation of N-methylaniline provides a benchmark for estimating the feasibility of similar reactions with this compound.

| Reaction Step (for N-methylaniline methylation) | Description | Calculated Activation Free Energy (kcal/mol) |

|---|---|---|

| Hydrosilylation of CO2 | Formation of formoxysilane (FOS) from CO2 and phenylsilane. This is the rate-determining step. | 41.6 |

| Formylation of Amine | Reaction of FOS with N-methylaniline to form a formamide intermediate. | Lower than RDS |

| Reduction of Formamide | Two successive reductions to yield the final N,N-dimethylaniline product. | Lower than RDS |

It is important to note that these values are for N-methylaniline and would be expected to differ for this compound due to the electronic and steric influences of the ethoxy group. Further dedicated computational studies would be necessary to accurately quantify these effects.

Surface Adsorption and Catalytic Interaction Modeling

The adsorption of NMA on Pt(111) is found to be highly dependent on surface coverage. nih.govacs.org At low coverages, the molecule tends to adsorb with the phenyl ring oriented nearly parallel to the surface, facilitating π-bonding between the aromatic ring and the platinum atoms. nih.gov This orientation also allows for interaction of the nitrogen lone pair with the surface. In this configuration, the molecule is in contact with multiple platinum surface atoms. nih.gov

For this compound, the presence of the ortho-ethoxy group would introduce significant steric hindrance, likely preventing a perfectly parallel orientation of the phenyl ring with the surface. This steric clash could force a tilted adsorption geometry, even at low coverages. Furthermore, the oxygen atom of the ethoxy group, with its lone pairs of electrons, could also interact with the platinum surface, leading to more complex binding configurations.

At higher coverages, intermolecular interactions become more significant for NMA, leading to a change in adsorption geometry where the molecule binds primarily through the nitrogen atom, and the phenyl ring is tilted away from the surface. acs.org A similar trend would be expected for this compound, although the initial tilted geometry at low coverages might lead to a less dramatic change in orientation as coverage increases.

DFT calculations have also been used to investigate the activation of different bonds within the NMA molecule upon adsorption. nih.gov These studies evaluate the reaction energies for the cleavage of C-N, N-H, and C-H bonds. For NMA on Pt(111), the activation of the methyl C-H bond is found to be energetically favored compared to other bonds. nih.gov

In the case of this compound, the electronic effect of the ethoxy group would likely influence the bond strengths within the molecule. The electron-donating nature of the ethoxy group could increase the electron density in the aromatic ring and at the nitrogen atom, potentially affecting the C-N bond strength and the acidity of the N-H proton. Computational modeling would be required to determine how these electronic perturbations, combined with the steric effects, would alter the preferential bond activation on a catalytic surface.

| Parameter (for N-methylaniline on Pt(111)) | Low Coverage Behavior | High Coverage Behavior |

|---|---|---|

| Adsorption Geometry | Phenyl ring nearly parallel to the surface, interaction through π-system and N lone pair. | Binding primarily through the N atom, phenyl ring tilted away from the surface. |

| Key Interactions | Molecule-surface charge transfer. | Intermolecular interactions become significant. |

| Preferential Bond Activation | Activation of the methyl C-H bond is energetically favored. | Desorption of the intact molecule is more likely. |

This data for N-methylaniline serves as a foundational model for predicting the surface chemistry of this compound. The additional functional group in this compound introduces complexities that would be a valuable subject for future computational and experimental surface science studies.

Chemical Reactivity and Transformation Studies of 2 Ethoxy N Methylaniline

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the N-methylamino group confers nucleophilic character to 2-ethoxy-N-methylaniline. This allows it to react with various electrophiles. However, the reactivity is sterically and electronically modulated by the attached methyl and 2-ethoxyphenyl groups.

Common reactions involving the amine's nucleophilicity include alkylation and acylation.

Alkylation : The secondary amine can react with alkyl halides, such as methyl iodide, in a process known as N-alkylation. bohrium.comresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism. Exhaustive methylation can lead to the formation of a quaternary ammonium (B1175870) salt. nih.gov The presence of the ortho-ethoxy group and the N-methyl group introduces steric hindrance around the nitrogen atom, which can decrease the reaction rate compared to less substituted anilines.

Acylation : Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a common method for protecting the amino group or for synthesizing more complex molecules.

Kinetic studies comparing the nucleophilicity of aniline (B41778) and N-methylaniline in aromatic nucleophilic substitution (SNAr) reactions have shown that N-methylaniline is considerably less reactive. unilag.edu.ngresearchgate.net This reduced reactivity is attributed to increased steric hindrance from the methyl group, which impedes both the formation of the intermediate complex and the subsequent proton transfer. researchgate.net The addition of an ethoxy group at the ortho position in this compound is expected to further increase this steric hindrance, making the amine moiety a weaker nucleophile than N-methylaniline in SNAr contexts. unilag.edu.ng

| Amine | Relative Reactivity (vs. Aniline) | Key Influencing Factors |

|---|---|---|

| Aniline | 1.0 | Baseline - Primary amine |

| N-methylaniline | ~10-5 | Steric hindrance from N-methyl group researchgate.net |

| This compound | < 10-5 (Predicted) | Increased steric hindrance from ortho-ethoxy and N-methyl groups |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the N-methylamino group and the ethoxy group. Both are ortho-, para-directing.

The N-methylamino group is generally a stronger activating group than the ethoxy group. Therefore, it will primarily direct the position of substitution. The positions ortho and para to the N-methylamino group are C4 and C6. The ethoxy group at C2 directs to C3 and C5. The combined effect of these groups, along with steric considerations, determines the final regioselectivity. Substitution is strongly favored at the C4 position (para to the N-methylamino group) and to a lesser extent at the C6 position (ortho to the N-methylamino group), which is sterically hindered by the adjacent ethoxy group.

Halogenation : The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent can lead to the substitution of hydrogen atoms on the aromatic ring. wikipedia.org For N,N-dialkylanilines, selective para-bromination and ortho-chlorination have been demonstrated using specific reagents like thionyl bromide and thionyl chloride on the corresponding N-oxides. nih.govnih.gov For this compound, bromination is expected to yield primarily 4-bromo-2-ethoxy-N-methylaniline.

Nitration : Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the ring. Due to the high activation of the ring, this reaction must be performed under carefully controlled, mild conditions to avoid over-oxidation and multiple substitutions. The major product would be 4-nitro-2-ethoxy-N-methylaniline.

Sulfonation : Treatment with fuming sulfuric acid or chlorosulfonic acid introduces a sulfonic acid (-SO₃H) group. The reaction of anilines with sulfuric acid is complex; initially, anilinium hydrogensulfate is formed. At high temperatures (180-200°C), this rearranges to the thermodynamically stable para-substituted product. quora.comstackexchange.com A one-pot sulfamation and thermal sulfonation reaction has been developed for anilines, where N,N-dimethylaniline smoothly affords the para-substituted sulfonate. chemrxiv.org This suggests that this compound would yield 3-ethoxy-4-(methylamino)benzenesulfonic acid.

| Reaction | Typical Reagents | Major Predicted Product | Primary Directing Group |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ or CH₃COOH | 4-Bromo-2-ethoxy-N-methylaniline | -NHCH₃ |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 4-Nitro-2-ethoxy-N-methylaniline | -NHCH₃ |

| Sulfonation | H₂SO₄, heat | 3-Ethoxy-4-(methylamino)benzenesulfonic acid | -NHCH₃ |

Oxidation Reactions and Polymerization Pathways

The N-methylamino group makes the molecule susceptible to oxidation. The oxidation of aniline derivatives can be complex, leading to a variety of products depending on the oxidant and reaction conditions. The initial step often involves the formation of a radical cation, which can then undergo dimerization, further oxidation, or polymerization.

Oxidative Polymerization to Conductive Poly(this compound) Materials

While specific studies on the polymerization of this compound are scarce, extensive research on analogous compounds like 2-ethylaniline (B167055) and 2-methoxyaniline provides a strong basis for predicting its behavior. nih.gov Oxidative polymerization, either chemically (e.g., using ammonium persulfate in an acidic medium) or electrochemically, is a standard method for synthesizing conductive polymers from aniline derivatives. google.comwikipedia.org

The polymerization of this compound would proceed through the coupling of radical cations to form a polyaniline-type chain. The resulting polymer, poly(this compound), would be a member of the intrinsically conducting polymers (ICPs) family. rsc.org The presence of the ethoxy and N-methyl substituents would significantly influence the properties of the resulting polymer.

Solubility : Substituents on the polyaniline backbone are known to improve solubility in common organic solvents, which is a major advantage over the largely insoluble parent polyaniline. acs.org Copolymers of aniline and o-ethylaniline show enhanced solubility. researchgate.net

Conductivity : The electrical conductivity of the polymer would depend on the degree of polymerization, chain structure, and doping level. While substituents can increase processability, they may also introduce steric hindrance that disrupts π-conjugation along the polymer backbone, potentially lowering the ultimate conductivity compared to polyaniline. Poly(2-ethylaniline) has reported conductivities in the range of 10⁻⁴ to 10⁻⁷ S/cm.

Morphology and Properties : Studies on poly(2-methoxyaniline) show that its oxidation can result in a water-soluble oligomer and an insoluble polymeric product, with the final morphology being thin films or spherical particles depending on the conditions. nih.gov Similar outcomes could be expected for poly(this compound).

| Polymer | Monomer | Reported Properties | Predicted Properties for Poly(this compound) |

|---|---|---|---|

| Poly(2-ethylaniline) | 2-Ethylaniline | Conductivity: 10⁻⁴ - 10⁻⁷ S/cm; Paramagnetic behavior. | Improved solubility in organic solvents; Conductivity in the semiconductor range; Potential for forming films or nanostructures. |

| Poly(2-methoxyaniline) | 2-Methoxyaniline | Forms soluble oligomers and insoluble polymer; can form films or spherical particles. nih.gov |

Reactions Involving the Ethoxy Substituent

The ethoxy group is an aryl ether, which is generally stable. The most significant reaction of this moiety is its cleavage under harsh acidic conditions. libretexts.orglibretexts.org

Ether Cleavage : Treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures can cleave the ether bond. nih.govacs.org For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond (C₂H₅—O) because the aryl-oxygen bond has partial double bond character and the sp²-hybridized carbon of the benzene (B151609) ring is resistant to SN2 attack. masterorganicchemistry.com

The reaction proceeds via protonation of the ether oxygen to form a good leaving group, followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻) on the less hindered ethyl group in an SN2 mechanism. The products of this reaction would be 2-(N-methylamino)phenol and the corresponding ethyl halide.

This compound + HI → 2-(N-methylamino)phenol + CH₃CH₂I

This reaction provides a synthetic route to convert the ethoxy-substituted aniline into a functionalized phenol (B47542), which can then undergo a different set of reactions.

Reactions for Derivatization and Further Functionalization

The multiple reactive sites in this compound allow for extensive derivatization to create a wide range of functionalized molecules. acs.orgacs.orgresearchgate.net These strategies can target the amine group, the aromatic ring, or the ethoxy substituent.

Amine-Based Derivatization :

N-Alkylation : Further alkylation can produce a tertiary amine or a quaternary ammonium salt. nih.govresearchgate.net

N-Acylation : Conversion to amides serves to protect the amine or introduce new functional groups.

Ring Functionalization :

Electrophilic Aromatic Substitution : As detailed in section 5.2, halogenation, nitration, and sulfonation can be used to introduce various substituents, primarily at the C4 position. nih.govchemrxiv.org

Ethoxy Group Transformation :

Ether Cleavage : Cleavage to the corresponding phenol opens up possibilities for reactions at the hydroxyl group, such as O-alkylation or O-acylation (ester formation). libretexts.org

These fundamental reactions can be used in sequence to build complex molecular architectures, making this compound a versatile building block in organic synthesis.

| Reaction Type | Site of Reaction | Reagent(s) | Resulting Functional Group/Derivative |

|---|---|---|---|

| N-Acylation | Amine (-NHCH₃) | Acetyl chloride / Base | N-acetyl-2-ethoxy-N-methylaniline (Amide) |

| EAS - Bromination | Aromatic Ring (C4) | Br₂ / FeBr₃ | 4-Bromo derivative |

| EAS - Nitration | Aromatic Ring (C4) | HNO₃ / H₂SO₄ | 4-Nitro derivative |

| Ether Cleavage | Ethoxy (-OCH₂CH₃) | HI, heat | 2-(N-methylamino)phenol |

Research Applications of 2 Ethoxy N Methylaniline in Advanced Materials and Catalysis

Role as a Synthetic Intermediate in Complex Organic Synthesis

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and other functional organic compounds. echemi.combeilstein-journals.orgacs.org The reactivity of the amino group and the potential for substitution on the aromatic ring make aniline (B41778) derivatives like 2-ethoxy-N-methylaniline valuable intermediates. echemi.com The presence of the ethoxy and N-methyl groups can influence the regioselectivity of further reactions and impart specific properties to the final products.

While specific, complex multi-step syntheses starting directly from this compound are not extensively detailed in publicly available research, the general utility of N-substituted anilines is well-established. beilstein-journals.orgresearchgate.net For instance, N-alkylanilines are crucial in the synthesis of various bioactive compounds and materials. researchgate.net The synthesis of N-substituted anilines can be achieved through various methods, including the reaction of anilines with alcohols in the presence of catalysts. researchgate.net Furthermore, aniline derivatives are key intermediates in the production of nitrogen-containing macrocycles and other heterocyclic compounds which are significant in medicinal chemistry and materials science. mdpi.commdpi.com The structural features of this compound make it a promising candidate for the development of novel synthetic routes to complex organic molecules.

Development of Catalytic Ligands and Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth. rsc.orgresearchgate.net Aniline derivatives are valuable precursors for the synthesis of various organocatalysts. rsc.orgresearchgate.netresearchgate.net The nitrogen atom of the amino group can act as a coordination site for metal catalysts or as a basic site in metal-free catalytic systems.

While research specifically detailing the use of this compound in the development of catalytic ligands and organocatalysts is not prominent, the broader class of substituted anilines has been explored for such applications. For example, organocatalytic oxidation of substituted anilines has been developed to produce azoxybenzenes and nitro compounds. rsc.org Additionally, N-substituted anilines have been used in catalytic electron donor-acceptor (EDA) complexes for visible-light-driven reactions. nih.gov The electronic properties conferred by the ethoxy and N-methyl groups in this compound could be leveraged to fine-tune the activity and selectivity of novel organocatalysts. Further research in this area could lead to the development of efficient catalysts for a variety of organic transformations.

Precursor for Advanced Polymeric Materials (e.g., Poly(N-methylaniline) composites)

Polyaniline (PANI) and its derivatives are a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. mdpi.comdoi.orgnih.govresearchgate.net The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. doi.orgnih.govnih.gov The polymerization of N-methylaniline yields poly(N-methylaniline) (PNMA), a polymer known for its better stability to oxidation compared to unsubstituted polyaniline. doi.org

The incorporation of an ethoxy group, as in this compound, is expected to influence the properties of the resulting polymer. Alkoxy-substituted polyanilines have been shown to have improved solubility in organic solvents compared to PANI. nih.gov For instance, poly(o-methoxyaniline) has been synthesized and studied for its gas sensing properties. nih.gov The ethoxy group in poly(this compound) would likely enhance solubility and processability, making it easier to fabricate films and composites. nih.gov The resulting polymer could be a component in advanced composite materials, where its conducting properties could be combined with the mechanical strength or other functionalities of a matrix material. The properties of such composites would be dependent on the nature of the substituent on the polyaniline backbone. researchgate.net

| Property | Effect of N-methylation | Potential Effect of o-ethoxy Substitution |

| Oxidation Stability | Improved compared to PANI | May further influence stability |

| Solubility | Generally improved | Expected to enhance solubility in organic solvents |

| Conductivity | Generally lower than PANI | May be influenced by steric and electronic effects |

| Processability | Improved | Expected to be further improved |

Application in Dye Chemistry Research

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic dyes used in various industries. uobasrah.edu.iqnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. uobasrah.edu.iqnih.gov Substituted anilines are key starting materials in the production of a vast array of azo dyes, with the substituents playing a crucial role in determining the color, fastness, and other properties of the dye. uobasrah.edu.iqnih.govimpactfactor.org

While specific azo dyes derived from this compound are not extensively documented in the literature, the general principles of azo dye synthesis suggest its potential in this field. For example, azo dyes have been synthesized from 2-methoxyaniline, a closely related compound. impactfactor.org The synthesis involves diazotization of the aniline derivative and subsequent coupling with a suitable partner. impactfactor.org The resulting dyes from this compound would likely exhibit interesting spectroscopic properties, with the ethoxy and N-methyl groups influencing the electronic transitions within the chromophore. sapub.org The characterization of such dyes would involve techniques like FTIR and UV-Visible spectrophotometry to confirm the structure and determine the absorption maxima. uobasrah.edu.iq

| Dye Precursor | Potential Coupling Component | Expected Dye Characteristics |

| This compound | Naphthol derivatives | Orange to red hues |

| This compound | Substituted anilines | Yellow to orange hues |

| This compound | Pyrazolone derivatives | Yellow to reddish-yellow hues |

Exploration in Chemical Probes and Sensing Research

Chemical sensors and fluorescent probes are crucial tools in various fields, including environmental monitoring and biomedical diagnostics. alliedacademies.orgnih.govresearchgate.net Conducting polymers and fluorescent organic molecules are two important classes of materials used in the development of these sensors. rsc.orgmdpi.comresearchgate.net Aniline derivatives are versatile precursors for both of these applications. rsc.orgmdpi.com

Polymers derived from substituted anilines have shown promise as active materials in chemical sensors. For instance, thin films of poly(2-methoxyaniline) have been used in quartz crystal microbalance (QCM)-based gas sensors for the detection of sulfur dioxide. nih.gov The substituent on the aniline ring can influence the sensitivity and selectivity of the sensor. rsc.org Therefore, a polymer derived from this compound could potentially be explored for similar sensing applications.

In the realm of fluorescent probes, aniline derivatives are often incorporated into the structure of fluorescent dyes. mdpi.comresearchgate.net The design of such probes involves linking a recognition unit to a fluorophore. researchgate.net The electronic properties of the aniline moiety can be modulated by substituents to tune the fluorescence properties of the probe. mdpi.com The ethoxy group on this compound, being an electron-donating group, could be utilized in the rational design of new fluorescent probes for the detection of various analytes. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of 2 Ethoxy N Methylaniline

Systematic Structural Modifications at the N-Methyl Group

The nitrogen atom of 2-ethoxy-N-methylaniline is a primary site for structural variation. The methyl group can be replaced with a range of other alkyl or aralkyl substituents. A common synthetic strategy for this is the N-alkylation of the parent amine, 2-ethoxyaniline, or related primary amines, using various alkylating agents. researchgate.netechemi.com Transition-metal-catalyzed N-alkylation reactions using alcohols as alkylating agents represent a modern and environmentally conscious approach. nih.gov For instance, iridium and ruthenium complexes have proven effective in catalyzing the N-alkylation of anilines with a variety of alcohols. nih.gov

These reactions allow for the introduction of longer alkyl chains (e.g., ethyl, propyl), branched alkyl groups (e.g., isopropyl), and aralkyl groups (e.g., benzyl). nih.govbeilstein-journals.org The synthesis of N-benzyl-2-methoxyaniline, an analogue of the target compound, has been achieved with good yields, demonstrating the feasibility of introducing bulky substituents at the nitrogen position. nih.gov The choice of catalyst and reaction conditions can be modulated to achieve selective mono-N-alkylation and avoid the formation of undesired dialkylated products. unive.it

| Compound Name | Modification from this compound | Synthetic Approach Highlight |

|---|---|---|

| 2-ethoxy-N-ethylaniline | N-methyl group replaced by N-ethyl | N-alkylation of 2-ethoxyaniline with an ethylating agent. |

| N-benzyl-2-ethoxyaniline | N-methyl group replaced by N-benzyl | Catalytic N-alkylation with benzyl (B1604629) alcohol. nih.gov |

| 2-ethoxy-N-propylaniline | N-methyl group replaced by N-propyl | N-alkylation of 2-ethoxyaniline with a propylating agent. |

| N,N-dimethyl-2-ethoxyaniline | Addition of a second methyl group to the nitrogen | Can be a side-product in N-methylation reactions. unive.it |

Systematic Structural Modifications at the Ethoxy Group

The ethoxy group at the C2 position of the aromatic ring is another key site for modification. Varying the alkoxy chain length and structure can significantly alter the electronic and steric properties of the molecule. Analogues with different alkoxy groups, such as methoxy, propoxy, or butoxy, can be synthesized. The synthesis of these compounds often involves the O-alkylation of 2-hydroxy-N-methylaniline (N-methyl-2-aminophenol) with the appropriate alkyl halide. Alternatively, synthesis can begin from precursors that already contain the desired alkoxy group, such as 2-alkoxyanilines.

Research on related compounds, such as oligonucleotides modified with a 2′-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] (2′-O-DMAEOE) group, highlights how modifications to an ethoxy-like chain can influence conformational flexibility, binding affinity, and resistance to degradation. osti.gov The synthesis of 2-hexoxy-N-methylaniline has also been documented, demonstrating the feasibility of incorporating longer, more lipophilic alkyl chains at this position. nih.gov These modifications are crucial for tuning properties like solubility and interactions with biological systems or other chemical reagents.

| Compound Name | Modification from this compound | Potential Synthetic Precursor |

|---|---|---|

| 2-methoxy-N-methylaniline | Ethoxy group replaced by methoxy | 2-methoxyaniline or N-methyl-2-aminophenol. sigmaaldrich.com |

| N-methyl-2-propoxyaniline | Ethoxy group replaced by propoxy | 2-propoxyaniline or N-methyl-2-aminophenol. |

| 2-butoxy-N-methylaniline | Ethoxy group replaced by butoxy | 2-butoxyaniline or N-methyl-2-aminophenol. |

| 2-hexoxy-N-methylaniline | Ethoxy group replaced by hexoxy | 2-hexoxyaniline or N-methyl-2-aminophenol. nih.gov |

Systematic Structural Modifications on the Aromatic Ring

Introducing substituents onto the aromatic ring offers a powerful method for modulating the electronic properties of this compound. A wide array of functional groups, both electron-donating (e.g., methyl, additional alkoxy groups) and electron-withdrawing (e.g., halogens, nitro groups), can be incorporated. The synthesis of such derivatives typically starts with an appropriately substituted aniline (B41778) or phenol (B47542) precursor. For example, the synthesis of 2-ethoxy-4-methylaniline (B1323293) would likely begin with 4-methyl-2-aminophenol, which would then be ethylated and N-methylated. uni.lu

Studies on the reactivity of substituted anilines in various reactions, such as N-alkylation and polymerization, have demonstrated that the nature and position of these ring substituents significantly influence the reaction outcomes. nih.govunive.it For example, a variety of anilines bearing electron-donating or electron-withdrawing groups have been successfully N-benzylated. nih.gov Similarly, palladium-catalyzed reactions have been performed on 2-iodo-N-methylaniline derivatives bearing different substituents, showcasing the compatibility of this scaffold with further functionalization. researchgate.net

| Compound Name | Modification from this compound | Substituent Effect |

|---|---|---|

| 2-ethoxy-4-methylaniline | Addition of a methyl group at C4 | Electron-donating. uni.lu |

| 4-bromo-2-ethoxy-N-methylaniline | Addition of a bromine atom at C4 | Electron-withdrawing (inductive), weakly deactivating. |

| 2-ethoxy-N-methyl-4-nitroaniline | Addition of a nitro group at C4 | Strongly electron-withdrawing. |

| 2,4-diethoxy-N-methylaniline | Addition of an ethoxy group at C4 | Strongly electron-donating. |

Impact of Structural Variation on Chemical Reactivity and Academic Performance

The systematic structural modifications detailed above have a profound impact on the chemical reactivity and physicochemical properties of the this compound scaffold. These effects can be broadly categorized into steric and electronic influences.

Impact of N-Alkyl Group Variation: The size of the N-alkyl substituent directly influences the steric environment around the nitrogen atom. Increasing the bulk of this group, for example, from methyl to larger alkyl groups, sterically hinders the nitrogen lone pair. This increased steric hindrance can significantly lower the rate of nucleophilic substitution (SNAr) reactions where the nitrogen atom acts as the nucleophile. rsc.org Research has shown that the rate constant for reactions involving N-methylaniline can be orders of magnitude lower than for aniline due to this steric effect. rsc.org While alkyl groups are electron-donating, which can stabilize charged intermediates, steric effects often play a dominant role in determining reactivity at the nitrogen center. nih.govmdpi.com

Impact of Ethoxy Group Variation: Unlike alkyl groups, alkoxy substituents exert a more pronounced electronic effect. nih.gov The oxygen atom's lone pairs participate in resonance with the aromatic ring, making the alkoxy group strongly electron-donating. This increases the electron density of the aromatic system and can lower the molecule's oxidation potential compared to alkyl-substituted analogues. nih.govresearchgate.net Altering the length or branching of the alkoxy chain can further modulate properties like lipophilicity without drastically changing this primary electronic influence.

Impact of Aromatic Ring Substitution: The introduction of substituents on the aromatic ring allows for the most predictable tuning of electronic properties.

Electron-donating groups (EDGs) like alkyl or other alkoxy groups increase the electron density on the ring and the basicity of the nitrogen atom, which can enhance its nucleophilicity.

Electron-withdrawing groups (EWGs) such as nitro or halo groups decrease the electron density of the ring and the basicity of the nitrogen. unilag.edu.ng This destabilizes positively charged intermediates, thereby hindering electrophilic aromatic substitution and reducing the rate of reactions where the aniline derivative acts as a nucleophile. researchgate.netunilag.edu.ng

Positional Effects: The position of the substituent is also critical. Ortho-substituents, regardless of their electronic nature, can introduce significant steric hindrance that impedes access to the nitrogen atom or the adjacent ethoxy group, thereby slowing reaction rates. unive.it

Future Research Directions and Emerging Paradigms for 2 Ethoxy N Methylaniline

Novel Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2-ethoxy-N-methylaniline will undoubtedly prioritize sustainability, moving away from traditional methods that may involve harsh reaction conditions or hazardous reagents.

One promising avenue is the exploration of catalytic C-H amination . Iron-catalyzed processes, which utilize abundant and non-toxic metal catalysts, have shown promise in the synthesis of N-methylanilines from arenes. chemistryviews.org Future work could focus on adapting these iron-catalyzed C-H amination reactions to introduce the N-methylamino group directly onto an ethoxybenzene precursor, thereby providing a more atom-economical and sustainable route to this compound. chemistryviews.org

The principles of oxidative dehydrogenative coupling also offer a sustainable approach. rsc.org Investigating cooperative bifunctional catalysts could facilitate the direct coupling of simpler precursors to form the desired product in a solvent- and additive-free manner, significantly enhancing the green credentials of the synthesis. rsc.org

| Sustainable Synthetic Strategy | Potential Precursors | Key Advantages |

| Iron-Catalyzed C-H Amination | Ethoxybenzene, aminating agent | Atom economy, use of abundant metal catalyst chemistryviews.org |

| Direct N-Alkylation with Methanol (B129727) | 2-Ethoxyaniline, Methanol | Use of renewable C1 source, milder reaction conditions researchgate.netresearchgate.net |

| Nickel-Catalyzed N-Alkylation | 2-Ethoxyaniline, Methanol | Alternative catalytic system for N-alkylation researchgate.net |

| Oxidative Dehydrogenative Coupling | Simpler aromatic and amine precursors | Solvent- and additive-free, high atom economy rsc.org |

Advanced Spectroscopic and In Situ Characterization Techniques

A deep understanding of the structure, properties, and reactive behavior of this compound is crucial for its effective utilization. Future research will increasingly rely on advanced spectroscopic and in situ characterization techniques to probe the molecule in unprecedented detail.

While standard techniques like NMR and IR spectroscopy will remain essential, the application of more specialized methods will provide deeper insights. For instance, Raman spectroscopy could be employed to study the vibrational modes of this compound, offering complementary information to IR spectroscopy and potentially revealing subtle structural details. researchgate.netdoaj.org

In the context of its potential use in electroactive materials, in situ spectroelectrochemistry will be a powerful tool. This technique combines spectroscopic measurements with electrochemical control, allowing for the real-time observation of changes in the molecular structure and electronic properties of this compound as it undergoes redox processes. This could be particularly valuable for understanding the polymerization of this compound and the behavior of the resulting polymer films. researchgate.net

Impedance spectroscopy is another technique that could provide valuable information, especially if this compound is incorporated into functional materials. By measuring the electrical impedance of a material over a range of frequencies, researchers can gain insights into its conductivity and other electrical properties. doaj.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These computational tools can accelerate the discovery and optimization of new molecules and reactions. For this compound, AI and ML can be applied in several key areas.

Reaction Optimization: Machine learning algorithms can be used to optimize the reaction conditions for the synthesis of this compound, leading to higher yields and selectivity with fewer experiments. beilstein-journals.orgbohrium.comresearchgate.netnih.gov By analyzing large datasets of chemical reactions, ML models can identify the optimal combination of catalysts, solvents, temperatures, and other parameters. beilstein-journals.orgresearchgate.netnih.gov

Prediction of Properties: AI models can be trained to predict the physicochemical and biological properties of molecules. This could be used to forecast the properties of this compound and its derivatives, aiding in the design of new molecules with desired characteristics. For example, deep learning models have shown success in predicting the toxicity of chemical compounds, which could be a valuable tool in the early stages of development. arxiv.org

De Novo Design: Generative AI models can be used to design novel molecules with specific properties. By providing the model with a set of desired characteristics, it can generate new chemical structures that are likely to possess those properties. This could be used to design new derivatives of this compound with enhanced performance for specific applications.

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Optimization | Faster development of efficient and sustainable synthetic routes. beilstein-journals.orgbohrium.comresearchgate.netnih.gov |

| Property Prediction | Early-stage assessment of properties like toxicity and reactivity. arxiv.org |

| De Novo Design | Design of novel derivatives with tailored functionalities. |

Exploration of New Reactivity and Transformation Pathways

A thorough understanding of the reactivity of this compound is essential for unlocking its full synthetic potential. Future research will likely focus on exploring novel transformations of its functional groups.

The N-methyl group is a potential site for various transformations. Research into selective N-dealkylation reactions could provide a route to 2-ethoxyaniline, which is itself a valuable synthetic intermediate. nih.gov Conversely, exploring further N-alkylation or arylation reactions could lead to a diverse range of substituted aniline (B41778) derivatives.

The ethoxy group also offers opportunities for novel reactivity. Cleavage of the ether bond could provide access to 2-hydroxy-N-methylaniline, opening up new avenues for derivatization. Furthermore, the electronic influence of the ethoxy group on the aromatic ring can be exploited in various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring.

The development of novel transformations of primary and secondary amines, such as the conversion to N-monoalkylhydroxylamines , could also be explored in the context of this compound, potentially leading to the synthesis of novel derivatives with unique properties. elsevierpure.com

Design of Next-Generation Functional Materials

The structure of this compound, with its combination of an electron-donating ethoxy group and a polymerizable secondary amine, makes it an attractive monomer for the synthesis of novel functional materials.

Conducting Polymers: Polyaniline is a well-known conducting polymer, and the synthesis and characterization of polymers derived from substituted anilines is an active area of research. rsc.orgresearchgate.net The polymerization of this compound could lead to a new class of polyaniline derivatives with tailored electronic and optical properties. The ethoxy substituent could influence the polymer's solubility, processability, and conductivity. rsc.org Future research could focus on the electrochemical and chemical polymerization of this compound and the characterization of the resulting polymers' structural, electrical, and optical properties. rsc.orgresearchgate.net

Sensors: The electrical properties of aniline-based polymers are often sensitive to their chemical environment, making them suitable for use in chemical sensors. rsc.orgresearchgate.net Polymers derived from this compound could be investigated for their ability to detect specific analytes, with the ethoxy group potentially providing a binding site or influencing the polymer's response. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 2-ethoxy-N-methylaniline in laboratory settings?

The synthesis typically involves ethoxylation of N-methylaniline under controlled conditions. A common approach is the Williamson ether synthesis, where N-methylaniline reacts with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the ethoxy group. Purification via column chromatography or recrystallization is essential to isolate the product . Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts like dialkylated amines.

Q. How should researchers safely handle this compound to minimize exposure risks?

Strict adherence to safety protocols is required:

- Use fume hoods or ventilated enclosures (P271) .

- Wear nitrile gloves, lab coats, and safety goggles (P280) .

- Avoid inhalation of vapors by using respiratory protection (e.g., organic vapor cartridges) (P261) . Toxicity data for structurally similar compounds (e.g., 4-methoxy-N-methylaniline) suggest potential endocrine-disrupting properties, necessitating in vitro assays (e.g., receptor-binding studies) for hazard assessment .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can confirm substitution patterns (e.g., ethoxy and methyl groups). Compare chemical shifts with NIST spectral libraries for validation .

- GC-MS : Analyze purity and identify volatile byproducts using electron ionization (EI) or chemical ionization (CI) modes.

- IR Spectroscopy : Detect functional groups (e.g., C-O stretching at ~1100 cm) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to study the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and thermodynamic stability. Basis sets like 6-311+G(d,p) are recommended for optimizing structures and calculating vibrational frequencies . Solvent effects (e.g., ethanol) can be modeled using the Polarizable Continuum Model (PCM).

Q. What strategies can resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors.

- Cross-Validation : Use orthogonal analytical methods (HPLC, GC-MS) to verify product composition .

- Mechanistic Studies : Probe intermediates via in situ FTIR or Raman spectroscopy to track reaction pathways.

Q. What methodologies are recommended for assessing the potential ecological impact of this compound?

- Bioaccumulation Studies : Use logP values (octanol-water partition coefficients) to estimate bioaccumulation potential. Experimental determination via shake-flask methods is preferred over predictive software .

- Toxicity Testing : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

- Degradation Analysis : Evaluate photolytic stability under UV light (EPA Guideline 1615) and biodegradability via OECD 301B .

Methodological Notes

- Data Contradictions : When conflicting thermochemical data arise, validate computational results with experimental calorimetry (e.g., bomb calorimetry for enthalpy of formation) .

- Advanced Purification : For complex mixtures, employ preparative HPLC with C18 columns and gradient elution (methanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.